6-Bromo-3-methylisoquinolin-5-amine
Description
6-Bromo-3-methylisoquinolin-5-amine is a brominated isoquinoline derivative featuring a methyl group at position 3 and an amine group at position 5 on the fused aromatic ring system. Isoquinolines are heterocyclic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied for pharmaceutical applications due to their bioactivity, particularly in kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-3-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-8-7(5-13-6)2-3-9(11)10(8)12/h2-5H,12H2,1H3 |
InChI Key |
FTCAOROUDYDXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N)Br)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method is the electrophilic bromination of 3-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-3-methylisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylisoquinolin-5-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
6-Bromo-3-methylisoquinolin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylisoquinolin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the amine group play crucial roles in the binding interactions with the target enzyme or receptor.
Comparison with Similar Compounds
Positional Isomers: 1-Bromo-5-methylisoquinolin-3-amine
The positional isomer 1-Bromo-5-methylisoquinolin-3-amine (PubChem entry, 2004) differs in the placement of bromine (position 1 vs. 6) and the amine group (position 3 vs. 5). This positional variation significantly alters electronic distribution and steric effects:
- Electronic Effects : Bromine at position 1 (adjacent to the pyridine nitrogen) may increase electron-withdrawing effects, reducing basicity compared to bromine at position 4.
| Property | 6-Bromo-3-methylisoquinolin-5-amine (Inferred) | 1-Bromo-5-methylisoquinolin-3-amine (PubChem) |
|---|---|---|
| Molecular Formula | C₁₀H₉BrN₂ | C₁₀H₉BrN₂ |
| Substituent Positions | Br (6), CH₃ (3), NH₂ (5) | Br (1), CH₃ (5), NH₂ (3) |
| Key Reactivity | Electrophilic at C6, NH₂ nucleophilic | Enhanced steric hindrance near pyridine N |
Pyridine-Based Analogs: 3-Bromo-6-methylpyridin-2-amine
The pyridine derivative 3-Bromo-6-methylpyridin-2-amine (CAS 126325-46-0) shares functional groups (Br, CH₃, NH₂) but lacks the fused benzene ring of isoquinoline. Key differences include:
- Aromatic System: Pyridine’s smaller ring reduces π-electron density compared to isoquinoline, affecting solubility and dipole interactions.
- Biological Activity : Pyridine derivatives often exhibit different binding profiles; for example, this compound is used in ligand synthesis for metal coordination .
| Property | This compound | 3-Bromo-6-methylpyridin-2-amine |
|---|---|---|
| Ring System | Isoquinoline (fused benzene-pyridine) | Pyridine |
| Molecular Weight | ~237.1 g/mol | 189.04 g/mol |
| Applications | Potential kinase inhibitors | Metal-organic frameworks, ligand synthesis |
Multi-Substituted Brominated Heterocycles
Compounds like 6-Bromo-4-chloro-3-nitroquinoline () highlight the impact of additional substituents:
- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) groups increase electrophilicity, making these analogs more reactive in substitution reactions than the methyl- and amine-substituted target compound.
- Solubility: Polar substituents (e.g., -NO₂) enhance water solubility, whereas methyl groups increase hydrophobicity.
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| This compound | Br, CH₃, NH₂ | Moderate electrophilicity, NH₂ nucleophilicity |
| 6-Bromo-4-chloro-3-nitroquinoline | Br, Cl, NO₂ | High electrophilicity, prone to aromatic substitution |
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